4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative featuring a propenyl (allyl) group at position 4 and a sulfanyl (-SH) group at position 2. The 4,5-dihydro-1H-1,2,4-triazol-5-one core is a heterocyclic scaffold known for its weak acidic properties and broad biological activities, including antioxidant, antimicrobial, and antitumor effects .
Properties
IUPAC Name |
4-prop-2-enyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-2-3-8-4(9)6-7-5(8)10/h2H,1,3H2,(H,6,9)(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVXOXSMNILSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)NNC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under acidic or basic conditions.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via alkylation reactions using suitable alkylating agents like allyl bromide.
Addition of the Sulfanyl Group: The sulfanyl group can be incorporated through nucleophilic substitution reactions using thiol-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects on Acidity :
The sulfanyl group in the target compound increases acidity compared to alkyl or aryl substituents. For example:
- 3-(m-Chlorobenzyl)-4-(4-methylbenzoxy)-benzylidenamino derivatives (pKa ≈ 8.2–9.5 in acetonitrile) .
- 3-Alkyl-4-(3,4-dihydroxybenzylidenamino) derivatives (pKa ≈ 7.8–8.6) . The sulfanyl group (pKa ~8–10 in similar contexts) likely lowers the pKa of the target compound relative to non-sulfur analogs due to its electron-withdrawing nature .
Electronic Effects: The propenyl group’s electron-rich double bond may enhance π-π interactions in biological systems, contrasting with 3-(p-methoxybenzyl)-4-(methoxybenzylidenamino) derivatives, where methoxy groups stabilize via resonance .
Antioxidant Activity
Triazolone derivatives are evaluated using reducing power, free radical scavenging (DPPH), and metal chelating assays. Key comparisons include:
Computational Studies
- Molecular Docking : 3-(p-Methoxybenzyl) derivatives demonstrated strong binding to antioxidant enzymes (e.g., SOD, CAT) via hydrogen bonding . The target compound’s sulfanyl group may form disulfide bonds with cysteine residues, enhancing enzyme inhibition .
- DFT Optimization: Triazolones with electron-withdrawing groups (e.g., -NO2) show lower HOMO-LUMO gaps (~4.5 eV) than electron-donating substituents (~5.2 eV) . The sulfanyl group likely reduces the HOMO-LUMO gap, increasing reactivity .
Biological Activity
4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications in medicine, particularly focusing on its anticancer and antimicrobial effects.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with isothiocyanates or other sulfur-containing reagents. The general synthetic pathway can be summarized as follows:
- Formation of Hydrazones : Reacting aldehydes with hydrazine to form hydrazones.
- Cyclization : Treating the hydrazones with thioketones or isothiocyanates to yield the triazole ring.
- Alkylation : Introducing the prop-2-en-1-yl group through alkylation reactions.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown significant cytotoxicity against various cancer cell lines. For instance:
The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis through modulation of signaling pathways related to cell survival and death.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that it exhibits activity against a range of pathogenic bacteria and fungi. The following table summarizes some findings:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is believed to exert its effects through:
- Inhibition of Enzymatic Activity : The triazole moiety may inhibit enzymes involved in nucleic acid synthesis.
- Disruption of Cell Membranes : Sulfur-containing compounds often have membrane-disrupting properties that can lead to cell lysis.
- Modulation of Signaling Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation.
Case Studies
Several case studies have explored the pharmacological potential of this compound:
-
Study on Cancer Cell Lines : A study demonstrated that treatment with the compound led to a significant reduction in cell viability in HCT116 and T47D cell lines compared to control groups.
"The results indicate that this compound could be a promising candidate for further development in cancer therapy."
-
Antimicrobial Screening : Another study reported the effectiveness of this compound against multidrug-resistant strains of bacteria, highlighting its potential as an alternative treatment option.
"Given the rise in antibiotic resistance, compounds like 4-(prop-2-en-1-yl)-3-sulfanyl triazoles are critical for developing new antimicrobial agents."
Q & A
Q. What are the established synthetic routes for 4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with appropriate aldehydes. Key steps include:
- Reagent selection : Use of 2-benzoxy-3-ethoxy-benzaldehyde derivatives for Schiff base formation.
- Reaction conditions : Reflux in ethanol at 80°C for 12–24 hours under nitrogen to prevent oxidation.
- Purification : Recrystallization from ethanol/water mixtures (yields 60–75%) or column chromatography for higher purity .
- Optimization : Adjusting solvent polarity (e.g., DMF for sluggish reactions) and stoichiometric ratios (1:1.2 aldehyde:triazolone) improves yields .
Q. What spectroscopic and analytical methods are recommended for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify allyl (δ 5.2–5.8 ppm, CH=CH–) and sulfanyl (δ 3.1–3.5 ppm, –SH) groups.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 212.0824 for CHNOS).
- X-ray Crystallography : Resolves tautomeric forms (e.g., thione vs. thiol) and dihedral angles (e.g., 4.5° deviation in the triazole ring) .
- Elemental Analysis : Validates purity (>98%) with ≤0.3% deviation from theoretical C/H/N/S values .
Advanced Research Questions
Q. How do solvent effects influence the compound’s acid-base properties, and how are pKa values determined experimentally?
-
Methodology : Potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using 0.05 M tetrabutylammonium hydroxide (TBAH).
-
Data Analysis : Half-neutralization potentials (HNPs) are derived from mV vs. TBAH volume plots. For example:
Solvent HNP (mV) pKa Isopropyl alcohol 220 8.2 Acetone 195 7.6 DMF 180 7.1 Discrepancies in pKa values (e.g., ±0.3 units across solvents) arise from solvation effects and hydrogen-bonding interactions .
Q. What advanced techniques resolve structural ambiguities in tautomeric forms or crystal packing?
- Single-Crystal X-ray Diffraction : Identifies disorder in the allyl group (e.g., 60:40 occupancy in two conformers) and hydrogen-bonding networks (e.g., S–H···N interactions at 2.8–3.0 Å) .
- DFT Calculations : Compare experimental bond lengths (e.g., C–S = 1.68 Å) with theoretical values to validate tautomeric stability (thione form is 12 kJ/mol more stable than thiol) .
Q. How can substituent effects on reactivity and bioactivity be systematically studied?
- Comparative Synthesis : Introduce substituents (e.g., –CH, –Cl, –OCH) at the triazole or allyl positions to assess electronic effects.
- Hammett Analysis : Linear free-energy relationships correlate σ values of substituents with reaction rates (e.g., nucleophilic substitution at –SH group).
- Bioactivity Screening : Use in vitro assays (e.g., MIC tests against E. coli) with positive controls (e.g., ciprofloxacin) to evaluate structure-activity trends .
Q. How should researchers address contradictions in reported data (e.g., varying pKa or bioactivity)?
- Source Validation : Cross-check methods (e.g., potentiometry vs. spectrophotometry for pKa).
- Experimental Replication : Control humidity (≤30% RH) during titrations to minimize water interference in non-aqueous solvents .
- Statistical Analysis : Apply ANOVA to bioactivity data (e.g., IC values) from multiple labs to identify outliers .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., cooling rates during crystallization) to mitigate batch-to-batch variability.
- Data Transparency : Share raw crystallographic data (e.g., CIF files) for independent validation .
- Ethical Screening : Follow OECD guidelines for preliminary toxicity assays (e.g., Ames test) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
